molecular formula C13H15ClO5 B2952206 Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate CAS No. 690992-01-9

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Cat. No.: B2952206
CAS No.: 690992-01-9
M. Wt: 286.71
InChI Key: CSOWGTMJKPTKEX-UHFFFAOYSA-N
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Description

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is an organic compound with the molecular formula C13H15ClO5 and a molecular weight of 286.71 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a formyl group attached to a phenoxyacetate backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 5-chloro-2-ethoxy-4-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

5-chloro-2-ethoxy-4-formylphenol+ethyl bromoacetateK2CO3,acetoneethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate\text{5-chloro-2-ethoxy-4-formylphenol} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} 5-chloro-2-ethoxy-4-formylphenol+ethyl bromoacetateK2​CO3​,acetone​ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Ethyl (5-chloro-2-ethoxy-4-carboxyphenoxy)acetate.

    Reduction: Ethyl (5-chloro-2-ethoxy-4-hydroxymethylphenoxy)acetate.

    Substitution: Ethyl (5-amino-2-ethoxy-4-formylphenoxy)acetate or ethyl (5-thio-2-ethoxy-4-formylphenoxy)acetate.

Scientific Research Applications

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The chloro and ethoxy groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate can be compared with other similar compounds, such as:

    Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate: Similar structure but with a bromo group instead of a chloro group.

    Ethyl (5-chloro-2-methoxy-4-formylphenoxy)acetate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl (5-chloro-2-ethoxy-4-hydroxyphenoxy)acetate: Similar structure but with a hydroxy group instead of a formyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO5/c1-3-17-11-5-9(7-15)10(14)6-12(11)19-8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOWGTMJKPTKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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